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Compound of Interest

Compound Name: 2-(3-Nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B079540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(3-
Nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal

chemistry. Due to the limited availability of a complete public dataset for 2-(3-
Nitrophenyl)-1,3,4-oxadiazole, this paper presents data from its close structural analog, 5-(3-

Nitrophenyl)-1,3,4-oxadiazole-2-thiol. This analog serves as a valuable proxy for understanding

the spectroscopic characteristics of the core structure. The methodologies and spectral

interpretations detailed herein are fundamental for the characterization, quality control, and

structural elucidation of this class of compounds in research and drug development settings.

Introduction to 1,3,4-Oxadiazoles
The 1,3,4-oxadiazole ring is a five-membered heterocyclic scaffold containing one oxygen and

two nitrogen atoms.[1] This moiety is a prominent structural motif in medicinal chemistry, with

derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anti-

inflammatory, anticancer, and antiviral properties.[2][3][4] The biological activity is often

modulated by the nature and position of substituents on the heterocyclic and appended phenyl

rings. Accurate spectroscopic characterization is paramount for confirming the chemical

structure, purity, and stability of these synthesized compounds.[5][6]

Spectroscopic Data Summary
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The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of the analog, 5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-thiol.[7]

Table 1: FT-IR Spectral Data

Wavenumber (cm⁻¹) Assignment Intensity

3075 Aromatic C-H Stretch Medium

1615 Aromatic C=C Stretch Strong

1525, 1345
Asymmetric & Symmetric NO₂

Stretch
Strong

1485 C=N Stretch (Oxadiazole Ring) Strong

1172
C-O-C Stretch (Oxadiazole

Ring)
Strong

1280 C=S Stretch Medium

615 Aromatic C-H Bend Medium

Table 2: ¹H-NMR Spectral Data (300 MHz, CDCl₃-d)

Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

10.87 Singlet 1H -SH (Thiol proton)

8.95 Singlet 1H
Aromatic H (Position 2

of nitrophenyl ring)

8.41 Doublet 1H
Aromatic H (Position

4/6 of nitrophenyl ring)

7.58 Triplet 1H
Aromatic H (Position 5

of nitrophenyl ring)

Table 3: Mass Spectrometry (EI-MS) Data
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m/z Value Interpretation

223 Molecular Ion Peak [M]⁺

177 [M - NO₂]⁺

163 [M - C₂H₂N₂]⁺

150 Fragment of nitrophenyl moiety

122 Fragment of nitrophenyl moiety

63 Fragment of oxadiazole-thiol ring

Note on UV-Visible Spectroscopy: While specific λmax values for the target compound are not

detailed in the available literature, 1,3,4-oxadiazole derivatives generally exhibit characteristic

UV absorption bands resulting from π-π* and n-π* electronic transitions within their conjugated

systems.[2] The position and intensity of these bands are highly sensitive to the substituents on

the aromatic and heterocyclic rings.[8]

Experimental Protocols
The following sections detail the generalized experimental methodologies for the spectroscopic

analysis of 1,3,4-oxadiazole derivatives, based on standard laboratory practices.[5][8]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared Spectrophotometer (e.g., PERKIN ELMER FT-

IR).[3]

Sample Preparation: The sample is finely ground with potassium bromide (KBr) powder and

compressed into a thin, transparent pellet.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum of the KBr pellet is recorded and subtracted from the sample

spectrum.
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Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the vibrational modes of functional groups such as N-O (from the nitro

group), C=N, C-O-C (from the oxadiazole ring), and aromatic C-H bonds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by mapping the chemical environment of

hydrogen (¹H) and carbon (¹³C) atoms.

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer (e.g., BRUKER AVANCE II 400).

[5]

Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5 mL of a

deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆),

in an NMR tube.[2] Tetramethylsilane (TMS) is used as an internal standard (δ = 0 ppm).

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired.

Analysis: Chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and

integration values are analyzed to assign each signal to a specific proton or carbon atom in

the molecule's structure.[9]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule,

confirming its elemental composition and structure.

Instrumentation: An Electron Ionization Mass Spectrometer (EI-MS) (e.g., Jeol SX 102/Da-

600).[3]

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent

like methanol or acetonitrile.

Data Acquisition: The sample is introduced into the ion source where it is vaporized and

ionized. The mass analyzer separates the resulting ions based on their mass-to-charge (m/z)

ratio.
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Analysis: The spectrum is analyzed to identify the molecular ion peak [M]⁺, which

corresponds to the molecular weight of the compound. Other significant peaks in the

spectrum represent fragment ions, which provide valuable information about the molecule's

structure.[7][10]

UV-Visible Spectroscopy
Objective: To study the electronic transitions within the conjugated system of the molecule.

Instrumentation: A double beam UV-Visible spectrophotometer (e.g., Shimadzu UV-1800).[5]

[8]

Sample Preparation: A dilute solution of the compound is prepared using a UV-transparent

solvent, such as ethanol or methanol.

Data Acquisition: The absorbance of the sample is measured over the ultraviolet and visible

range (typically 200-800 nm). The solvent is used as a blank reference.

Analysis: The wavelength of maximum absorbance (λmax) is identified, which corresponds

to specific electronic transitions within the molecule.

Visualized Workflows and Structures
The following diagrams illustrate the chemical structure and the general workflow for

spectroscopic characterization.
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.
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Caption: Chemical structure of 2-(3-Nitrophenyl)-1,3,4-oxadiazole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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